molecular formula C21H32N2O2 B4005578 N-cyclododecyl-N'-(2-methylphenyl)ethanediamide

N-cyclododecyl-N'-(2-methylphenyl)ethanediamide

Cat. No.: B4005578
M. Wt: 344.5 g/mol
InChI Key: AZMLQDRHLZJZAI-UHFFFAOYSA-N
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Description

N-cyclododecyl-N’-(2-methylphenyl)ethanediamide is an organic compound with the molecular formula C21H32N2O2 It is a member of the ethanediamide family, characterized by the presence of a cyclododecyl group and a 2-methylphenyl group attached to the ethanediamide backbone

Scientific Research Applications

N-cyclododecyl-N’-(2-methylphenyl)ethanediamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclododecyl-N’-(2-methylphenyl)ethanediamide typically involves the reaction of cyclododecylamine with 2-methylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:

Cyclododecylamine+2-Methylphenyl isocyanateN-cyclododecyl-N’-(2-methylphenyl)ethanediamide\text{Cyclododecylamine} + \text{2-Methylphenyl isocyanate} \rightarrow \text{N-cyclododecyl-N'-(2-methylphenyl)ethanediamide} Cyclododecylamine+2-Methylphenyl isocyanate→N-cyclododecyl-N’-(2-methylphenyl)ethanediamide

Industrial Production Methods

In an industrial setting, the production of N-cyclododecyl-N’-(2-methylphenyl)ethanediamide may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent recovery, purification through recrystallization or chromatography, and quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-cyclododecyl-N’-(2-methylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-cyclododecyl-N’-(2-methylphenyl)ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclododecyl-N’-(3-methylphenyl)ethanediamide
  • N-cyclododecyl-N’-(4-methylphenyl)ethanediamide
  • N-cyclododecyl-N’-(2-chlorophenyl)ethanediamide

Uniqueness

N-cyclododecyl-N’-(2-methylphenyl)ethanediamide is unique due to the presence of the 2-methylphenyl group, which imparts specific steric and electronic properties to the molecule

Properties

IUPAC Name

N-cyclododecyl-N'-(2-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O2/c1-17-13-11-12-16-19(17)23-21(25)20(24)22-18-14-9-7-5-3-2-4-6-8-10-15-18/h11-13,16,18H,2-10,14-15H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMLQDRHLZJZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NC2CCCCCCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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